5-bromo-2-isopropylpyridazin-3(2H)-one
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Overview
Description
5-bromo-2-isopropylpyridazin-3(2H)-one: is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by a bromine atom at the 5th position, an isopropyl group at the 2nd position, and a keto group at the 3rd position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-isopropylpyridazin-3(2H)-one typically involves the following steps:
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Cyclization: The formation of the pyridazine ring can be accomplished through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the keto group.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-2-isopropylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-isopropylpyridazin-3(2H)-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Chemical Reactivity: The presence of the bromine atom and the keto group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-isopropylpyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
5-bromo-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of an isopropyl group.
5-bromo-2-ethylpyridazin-3(2H)-one: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
5-bromo-2-isopropylpyridazin-3(2H)-one is unique due to the combination of the bromine atom and the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-bromo-2-propan-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)3-6(8)4-9-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWLRCRYLCGSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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